Xanthine Oxidase (XO) Inhibitory Potency: Cistanoside F Outperforms Kankanoside G by 2.3-Fold in the Same Assay
In an LC–MS coupled xanthine oxidase inhibition profiling study, cistanoside F demonstrated an IC50 of 36.41 μM against XO, representing a 2.3-fold greater potency than kankanoside G (IC50 = 85.31 μM) and a 1.3-fold greater potency than isoacteoside (IC50 = 46.91 μM) when evaluated under identical experimental conditions [1].
| Evidence Dimension | Xanthine oxidase (XO) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 36.41 μM |
| Comparator Or Baseline | Kankanoside G: 85.31 μM; Isoacteoside: 46.91 μM |
| Quantified Difference | 2.34-fold more potent than kankanoside G; 1.29-fold more potent than isoacteoside |
| Conditions | In vitro XO enzyme inhibition assay; LC–MS combined xanthine oxidase inhibition profiling |
Why This Matters
This represents the strongest XO inhibitory activity among the three confirmed active constituents in the same study, positioning cistanoside F as the preferred phenylethanoid glycoside reference for anti-gout or uric acid metabolism research applications.
- [1] Li CH, et al. Liquid chromatography–mass spectrometry combined with xanthine oxidase inhibition profiling for identifying the bioactive constituents from Cistanche deserticola. Int J Biol Macromol. 2018;112:1007-1013. View Source
